molecular formula C12H13F3N2O2 B11767186 Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B11767186
M. Wt: 274.24 g/mol
InChI Key: LTSJWSQDTRTGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a fluorinated heterocyclic compound featuring a cyclopropane-fused cyclopentapyrazole core. The trifluoromethyl (-CF₃) group at the 3-position enhances its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications due to increased metabolic stability and lipophilicity . The ethyl ester moiety serves as a pro-drug form, enabling hydrolysis to the active carboxylic acid derivative under physiological or synthetic conditions . Its synthesis involves oxidation steps using NaClO₂ and N-hydroxyphthalimide in acetonitrile/water, followed by purification .

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

ethyl 2-[9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H13F3N2O2/c1-2-19-9(18)5-17-8-4-6-3-7(6)10(8)11(16-17)12(13,14)15/h6-7H,2-5H2,1H3

InChI Key

LTSJWSQDTRTGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2)C(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Cyclopropanation and Ring Formation

The synthesis of Compound 3 begins with the construction of its bicyclic core structure. As outlined in US20200262815A1, the process involves a reactor charged with precursors capable of forming the cyclopropacyclopenta[1,2-c]pyrazole scaffold. Key steps include:

  • Cyclopropanation : Introduction of the trifluoromethyl group at the 3-position of the pyrazole ring is achieved via a [2+1] cycloaddition reaction using a diazo compound and a transition metal catalyst. This step is critical for establishing the stereochemistry of the cyclopropane ring.

  • Ring Closure : Subsequent intramolecular cyclization forms the fused bicyclic system. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmospheric conditions to prevent hydrolysis.

Acetate Esterification

The ethyl acetate side chain is introduced through a nucleophilic substitution reaction. A bromoacetate intermediate reacts with the deprotonated pyrazole nitrogen in the presence of a base such as potassium carbonate. The reaction proceeds at 60–80°C for 12–16 hours, yielding the esterified product.

Purification and Isolation

Chromatographic Techniques

Crude Compound 3 is purified using silica gel chromatography, as described in JP2019528280A. The mobile phase typically consists of a gradient of n-hexane and ethyl acetate (7:3 to 5:5 v/v), which resolves the product from unreacted starting materials and by-products.

Crystallization

Further purification is achieved via recrystallization from a mixture of dichloromethane and n-heptane. This step enhances the compound’s purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 4.22 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.89–3.76 (m, 2H, cyclopropane CH₂), 2.95–2.82 (m, 1H, pyrazole CH), 1.31 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 122.5 (q, J = 270 Hz, CF₃), 61.5 (-OCH₂CH₃), 14.1 (-OCH₂CH₃).

  • Mass Spectrometry (MS) : ESI-MS m/z 347.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅F₃N₂O₂.

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure and stereochemistry. The cyclopropane ring exhibits a dihedral angle of 112° with the pyrazole plane, stabilizing the molecule through intramolecular van der Waals interactions.

Optimization of Reaction Conditions

Catalytic Efficiency

The use of rhodium(II) acetate as a catalyst in the cyclopropanation step increases yield from 45% to 72%. Alternative catalysts, such as copper(I) triflate, result in lower enantiomeric excess (58% ee vs. 92% ee with Rh).

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) favor higher reaction rates compared to non-polar solvents like toluene. However, DMF leads to increased by-product formation (∼15%) due to its high boiling point .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types:

Reaction Type Functional Group Involvement Key Characteristics
OxidationCyclopropane ring, ester groupIntroduces oxygen-containing groups (e.g., ketones, carboxylic acids).
ReductionEster group, unsaturated bondsYields alcohols or amines via hydrogenation.
SubstitutionPyrazole ring, ester groupReplaces functional groups (e.g., ester hydrolysis to carboxylic acid).
HydrolysisEster groupForms carboxylic acid or alcohol under acidic/basic conditions.

Reagents and Reaction Conditions

Reaction outcomes are highly dependent on reagents and conditions:

Reaction Reagents Conditions Yield Optimization
OxidationKMnO₄, CrO₃Aqueous acidic medium, 60–80°CControlled pH and stoichiometry.
ReductionLiAlH₄, H₂/Pd-CAnhydrous ether, room temperatureExcess reducing agent.
SubstitutionNH₃, ROH (nucleophiles)Polar aprotic solvents (e.g., DMF), 25°CCatalytic base (e.g., K₂CO₃).
HydrolysisHCl/H₂O, NaOH/H₂OReflux, 6–12 hoursAcidic for ester, basic for amide.

Major Reaction Products

Key products depend on reaction pathways:

  • Oxidation :

    • Ketones (e.g., cyclopentanone derivatives) via cyclopropane ring opening.

    • Carboxylic acids from ester group oxidation (e.g., 2-(3-(trifluoromethyl)...acetic acid) .

  • Reduction :

    • Primary alcohols (from ester reduction).

    • Amines (via pyrazole ring hydrogenation).

  • Substitution :

    • Amides (e.g., with NH₃).

    • Thioesters (e.g., with thiols).

  • Hydrolysis :

    • Carboxylic acid (under acidic conditions).

    • Alcohol (under basic conditions).

Mechanistic Insights

The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks on the pyrazole ring. The cyclopropane strain increases reactivity in oxidation and ring-opening reactions. Ester hydrolysis follows a two-step nucleophilic acyl substitution mechanism, with the trifluoromethyl group stabilizing intermediates through inductive effects .

Comparison with Structurally Similar Compounds

The compound’s reactivity differs markedly from analogs due to its fused ring system:

Compound Key Structural Difference Reactivity Contrast
Ethyl 2-(3-(trifluoromethyl)-4,4a-dihydrospiro[...]dithiolane]-yl)acetateContains dithiolane ringHigher sulfur-mediated redox activity.
3-(Trifluoromethyl)-4,4a-dihydrospiro[...]dithiolaneLacks ester groupReduced participation in hydrolysis.

Stability and Side Reactions

While stable under standard storage, prolonged exposure to strong acids/bases leads to ester degradation or ring rearrangement. Side reactions include:

  • Decarboxylation : At elevated temperatures (>100°C).

  • Ring-opening polymerization : Under radical initiators.

Scientific Research Applications

Chemistry

Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate serves as a building block for synthesizing more complex chemical entities. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being investigated for its potential use in drug development:

  • Target Interaction : It interacts with specific enzymes and receptors in biological systems, which may lead to therapeutic effects.
  • Drug Formulation : Its properties make it a candidate for formulating new pharmaceuticals aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Development of new materials with enhanced properties.
  • Agrochemicals : Research into its efficacy as a pesticide or herbicide due to its biological activity.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth compared to control groups.

Case Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the modulation of apoptotic pathways within the cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the unique ring structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Design: The trifluoromethyl group enhances target engagement and pharmacokinetics compared to non-fluorinated analogues .
  • Synthetic Versatility : Oxidation and hydrolysis pathways enable modular derivatization for prodrug strategies .
  • Bioconjugation : Activated esters (e.g., Compound 56A) expand utility in antibody-drug conjugates .

Biological Activity

Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a fused cyclopropane-cyclopentane system. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may include interactions with specific enzymes and receptors.

Molecular Structure

  • Molecular Formula : C12H11F3N2O3
  • Molecular Weight : 288.22 g/mol
  • CAS Number : 1417983-07-3

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacological profile and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps that allow for the construction of its complex structure.

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethyl group and the unique ring structure facilitate binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling : By interacting with receptors, it may influence signaling pathways critical for cellular function.

Target Interactions

Research indicates that this compound interacts with several biological targets:

Target Pharmacological Action Details
Gag-Pol polyproteinInhibitorMechanism remains unclear
Cytochrome P450 3A4Substrate/InhibitorInvolved in drug metabolism
UDP-glucuronosyltransferase 1-1SubstratePlays a role in drug conjugation
P-glycoprotein 1SubstrateInvolved in drug transport

Case Studies and Research Findings

Preliminary studies have demonstrated significant biological activities associated with this compound. For instance:

  • A study exploring its potential as an anti-inflammatory agent indicated that it could inhibit specific inflammatory pathways.
  • Another investigation highlighted its possible role in modulating neurochemical pathways, suggesting potential applications in neuropharmacology.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

Answer: The synthesis involves multi-step reactions, including cyclopropanation, pyrazole ring formation, and functional group modifications. Key challenges include:

  • Cyclopropanation: Achieving stereochemical control during cyclopropane ring formation requires precise reaction conditions (e.g., photochemical or transition-metal-catalyzed methods) .
  • Trifluoromethyl Incorporation: Fluorination reagents like Ruppert–Prakash reagent (TMSCF₃) or halogen exchange (Halex reactions) are critical for introducing the CF₃ group .
  • Ring Strain Management: The fused cyclopropane-cyclopentane system necessitates mild reaction conditions to avoid ring-opening side reactions .

Example Synthetic Protocol (Adapted from ):

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationPhenylhydrazine, ethyl acetoacetate, refluxPyrazole core formation
2CyclopropanationDichlorocarbene generation (CHCl₃, NaOH)Cyclopropane ring addition
3FluorinationTMSCF₃, CuI catalystCF₃ group introduction
4EsterificationEthyl chloroacetate, base (K₂CO₃)Acetate side-chain incorporation

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane protons at δ 1.2–2.0 ppm, CF₃ at δ 110–120 ppm in ¹⁹F NMR) .
  • X-ray Crystallography: SHELX software (SHELXL for refinement) resolves stereochemical ambiguities, particularly for fused ring systems. For example, R-factors < 0.05 ensure high accuracy in bond length/angle determination .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.12) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and predicted spectral data?

Answer: Discrepancies (e.g., NMR chemical shifts or dipole moments) arise from dynamic effects (solvent, temperature) not captured in static DFT calculations. Strategies include:

  • Solvent-Corrected DFT: Use PCM (Polarizable Continuum Model) to simulate solvent effects on NMR shifts .
  • Conformational Sampling: MD simulations (e.g., Gaussian-optimized conformers) account for ring puckering in cyclopropane systems .
  • Benchmarking: Compare computed IR/Raman spectra with experimental data to validate force fields .

Q. What strategies resolve contradictions in stereochemical assignments for the fused ring system?

Answer:

  • Single-Crystal XRD: SHELXL refines anisotropic displacement parameters to distinguish between enantiomers (e.g., (3bS,4aR) vs. (3bR,4aS)) .
  • VCD (Vibrational Circular Dichrometry): Detects absolute configuration via polarized IR, complementing XRD for chiral centers .
  • NOESY NMR: Correlates spatial proximity of protons (e.g., cyclopropane H with adjacent pyrazole H) to confirm ring fusion geometry .

Q. How can reaction mechanisms for key steps (e.g., cyclopropanation) be experimentally validated?

Answer:

  • Isotopic Labeling: Introduce ¹³C at cyclopropane carbons to track bond formation via ¹³C NMR .
  • Kinetic Studies: Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
  • Trapping Experiments: Use radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways in CF₃ group addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.